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molecular formula C13H10N2O B1593697 2-Phenyl-1,3-benzoxazol-5-amine CAS No. 41373-37-9

2-Phenyl-1,3-benzoxazol-5-amine

Cat. No. B1593697
M. Wt: 210.23 g/mol
InChI Key: SUOXXPHZWVBJSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08518980B2

Procedure details

To a solution of 2-phenylbenzo[d]oxazol-5-amine (50 mg, 0.24 mmol) in dichloromethane (2 mL) at room temperature was added 3-phenylpropanoyl chloride (44.1 mg, 0.26 mmol) followed immediately by diisopropylethylamine (82 μL, 0.48 mmol). The resulting mixture was stirred at room temperature for 16 h. Dichloromethane was added and the organic layer was washed with saturated aqueous Na2CO3. The combined organic layers were dried over anhydrous MgSO4 and evaporated. The resulting solid was dissolved in methanol, passed through an acidic scavenger column (silica-based quaternary amine SPE-AX from Biotage®) and then evaporated to afford 61.1 mg (75%) of the title compound (LCMS RT=6.45 min, MH+ 343.2)
Quantity
50 mg
Type
reactant
Reaction Step One
Quantity
44.1 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
82 μL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
75%

Identifiers

REACTION_CXSMILES
[C:1]1([C:7]2[O:8][C:9]3[CH:15]=[CH:14][C:13]([NH2:16])=[CH:12][C:10]=3[N:11]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[C:17]1([CH2:23][CH2:24][C:25](Cl)=[O:26])[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1.C(N(C(C)C)CC)(C)C>ClCCl>[C:17]1([CH2:23][CH2:24][C:25]([NH:16][C:13]2[CH:14]=[CH:15][C:9]3[O:8][C:7]([C:1]4[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=4)=[N:11][C:10]=3[CH:12]=2)=[O:26])[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1

Inputs

Step One
Name
Quantity
50 mg
Type
reactant
Smiles
C1(=CC=CC=C1)C=1OC2=C(N1)C=C(C=C2)N
Name
Quantity
44.1 mg
Type
reactant
Smiles
C1(=CC=CC=C1)CCC(=O)Cl
Name
Quantity
2 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
82 μL
Type
reactant
Smiles
C(C)(C)N(CC)C(C)C
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred at room temperature for 16 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
the organic layer was washed with saturated aqueous Na2CO3
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried over anhydrous MgSO4
CUSTOM
Type
CUSTOM
Details
evaporated
DISSOLUTION
Type
DISSOLUTION
Details
The resulting solid was dissolved in methanol
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
C1(=CC=CC=C1)CCC(=O)NC=1C=CC2=C(N=C(O2)C2=CC=CC=C2)C1
Measurements
Type Value Analysis
AMOUNT: MASS 61.1 mg
YIELD: PERCENTYIELD 75%
YIELD: CALCULATEDPERCENTYIELD 74.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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